molecular formula C17H22N8O B612255 5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine CAS No. 1246560-33-7

5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Cat. No. B612255
CAS RN: 1246560-33-7
M. Wt: 354.41
InChI Key: QYBGBLQCOOISAR-UHFFFAOYSA-N
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Description

5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is a drug that has been shown to have anti-cancer properties . It inhibits the PI3K/mTOR pathway, which is involved in cell growth and proliferation . This drug may be used for the treatment of bone tumor and other cancers . It is commonly called MK0683 or AP24534 .


Molecular Structure Analysis

The molecular formula of this compound is C17H22N8O . The molecular weight is 354.42 g/mol . The structure includes a pyrimidin-2-amine group attached to a morpholino-9H-purin-6-yl group .

Scientific Research Applications

Chemotherapy Enhancement

The compound’s ability to target CSCs suggests that it could be used in conjunction with traditional chemotherapy. By reducing CSC levels, VS-5584 could potentially delay tumor regrowth following chemotherapy, offering a more effective strategy for achieving durable remissions in cancer patients .

Broad-Spectrum Anticancer Activity

VS-5584 has shown broad antiproliferative sensitivity across a large panel of human cancer cell lines. Its efficacy is not limited to rapalog-sensitive cells but extends to rapalog-resistant human xenograft models as well, indicating its potential as a versatile anticancer agent .

Pharmacokinetics and Drug Synergy

The compound has favorable pharmacokinetic properties after oral dosing in mice and is well-tolerated. It also exhibits synergistic effects with an EGF receptor inhibitor in a gastric tumor model, highlighting its potential for combination therapy .

Mutation-Specific Sensitivity

Cells harboring mutations in PIK3CA, a gene encoding a subunit of PI3K, are generally more sensitive to VS-5584 treatment. This suggests that VS-5584 could be particularly effective in treating cancers with specific genetic profiles .

Anti-Myeloma Effects

VS-5584 has demonstrated potent anti-myeloma activity. It is highly efficacious against multiple myeloma (MM) cell lines, even in the presence of growth factors like IL-6 and IGF-1, which are known to promote myeloma cell survival. Importantly, VS-5584 triggers apoptosis in patient cells, indicating its potential for therapeutic use in MM treatment .

Mechanism of Action

Mode of Action

VS-5584 exhibits robust modulation of cellular PI3K/mTOR pathways, inhibiting phosphorylation of substrates downstream of PI3K and mTORC1/2 . It competes with ATP to inhibit mTOR and PI3K isoforms, with IC50 values of 37 nmol/L for mTOR, and 16 nmol/L, 68 nmol/L, 25 nmol/L, and 42 nmol/L for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively .

Biochemical Pathways

The primary biochemical pathway affected by VS-5584 is the PI3K/mTOR signaling pathway . Dysregulation of this pathway, either through amplifications, deletions, or mutations, has been closely linked to the development and progression of a wide range of cancers . By inhibiting this pathway, VS-5584 can potentially halt the progression of these cancers.

Pharmacokinetics

, it has been reported that VS-5584 exhibits favorable pharmacokinetic properties after oral dosing in mice

Result of Action

VS-5584 has been shown to be highly efficacious against cancer cell lines, even in the presence of IL-6 and IGF-1 . It triggers apoptosis in patient cells with a favorable therapeutic index . In vivo, VS-5584 induces long-lasting and dose-dependent inhibition of PI3K/mTOR signaling in tumor tissue, leading to tumor growth inhibition in various rapalog-sensitive and -resistant human xenograft models .

Action Environment

The efficacy of VS-5584 can be influenced by various environmental factors. Moreover, VS-5584 has been shown to be synergistic with an EGF receptor inhibitor in a gastric tumor model , suggesting that the presence of other drugs can enhance its efficacy.

properties

IUPAC Name

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGBLQCOOISAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677328
Record name 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246560-33-7
Record name VS-5584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246560337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VS-5584
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VS-5584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W71J4X250V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 5-(8-bromo-9-isopropyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine, (30 mg, 0.072 mmol) and Pd(dppf)Cl2, (3 mg, 5% mmol) in 3 ml of anhydrous dioxane, was added slowly dimethyl zinc (210 μl, 1.0 M in heptane solution) in a sealed tube. The mixture was heated to about 65′C. MeOH was added drop wise and the solvents removed in vacuo. EtOAc was added to the residue and the resulting solution washed with 1 M HCl, water, brine and then dried over Na2SO4. The solvent was removed and the crude mixture was subjected to flash chromatography on silica gel to obtain 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine 8 mg in a yield of 47%. 1H NMR, MeOD: 9.40 (s, 2H), 4.81 (m, 1H), 3.89 (m, 4H), 3.82 (s, 4H), 3.71 (s, 3H), 1.73 (d, 6H). m/z: 355.16 [MH]+.
Name
5-(8-bromo-9-isopropyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

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